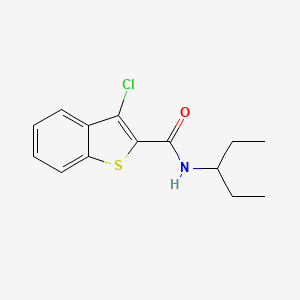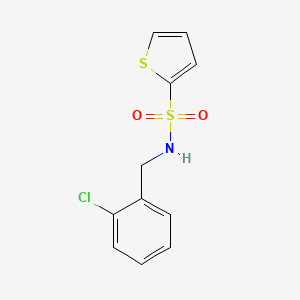![molecular formula C15H14N2OS B5873210 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)
3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione is a chemical compound that belongs to the class of benzoxazole derivatives. This compound has gained significant attention due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of cell growth and survival. It also inhibits the activation of Akt, which is a protein kinase that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione in lab experiments include its potent anticancer activity, its ability to inhibit various signaling pathways, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the research on 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various types of cancer. Another direction is to study its pharmacokinetic and pharmacodynamic properties to determine its potential as a drug candidate. Additionally, future studies could focus on the development of analogs of this compound with improved potency and selectivity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its potent anticancer activity, ability to inhibit various signaling pathways, and anti-inflammatory and antioxidant properties make it a promising candidate for further studies. However, more research is needed to determine its pharmacokinetic and pharmacodynamic properties and to develop analogs with improved potency and selectivity.
合成法
The synthesis of 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzyl alcohol with 2-methylbenzoyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with thiourea in the presence of ethanol to obtain the desired compound.
科学的研究の応用
3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
3-[(2-methylanilino)methyl]-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-6-2-3-7-12(11)16-10-17-13-8-4-5-9-14(13)18-15(17)19/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEXSNREYGYBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C3=CC=CC=C3OC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
![N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide](/img/structure/B5873138.png)
![N-benzyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5873143.png)
![3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5873157.png)
![4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5873165.png)
![3-amino-2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5873173.png)
![N'-[(2,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5873174.png)
![2-methyl-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5873181.png)


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)

![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)
![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)
